3,7,8-Trimethylquinoline-2-thiol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3,7,8-trimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-7-4-5-10-6-8(2)12(14)13-11(10)9(7)3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
DXFYSMHPSSOZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=S)N2)C)C |
Origin of Product |
United States |
Conversion to the Quinoline 2 Thione:a Highly Regioselective Method for the Synthesis of Quinoline 2 Thiones Involves the Deoxygenative C H Functionalization of Quinoline N Oxides.organic Chemistry.orgnih.govthis Reaction Utilizes Thiourea As the Sulfur Source, Activated by Triflic Anhydride Tf₂o . This Approach is Noted for Its Experimental Simplicity and High Yields Across a Range of Substituted Quinolines.organic Chemistry.orgnih.gov
The proposed reaction would proceed by activating the 3,7,8-trimethylquinoline N-oxide with triflic anhydride (B1165640), followed by nucleophilic attack of thiourea (B124793) at the C2 position of the quinoline (B57606) ring. Subsequent rearrangement and hydrolysis would yield the desired 3,7,8-trimethylquinoline-2-thione.
Interactive Table: Synthesis of Quinoline-2-thiones from Quinoline N-Oxides organic-chemistry.org
| Quinoline N-Oxide Substrate | Activating Agent | Sulfur Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Quinoline N-oxide | Triflic Anhydride | Thiourea | MeCN | 20 | 76 |
| 4-Methylquinoline N-oxide | Triflic Anhydride | Thiourea | MeCN | 20 | 85 |
| 6-Bromoquinoline N-oxide | Triflic Anhydride | Thiourea | MeCN | 20 | 94 |
| 7-Methoxyquinoline N-oxide | Triflic Anhydride | Thiourea | MeCN | 20 | 81 |
| 3,7,8-Trimethylquinoline N-oxide (Proposed) | Triflic Anhydride | Thiourea | MeCN | 20 | High (Predicted) |
This two-step derivatization process, starting from a pre-formed quinoline ring (itself accessible via Schiff base chemistry) and proceeding through an N-oxide intermediate, represents a robust and well-documented pathway to quinoline-2-thiones and, by extension, to 3,7,8-trimethylquinoline-2-thiol. organic-chemistry.orgnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 3,7,8 Trimethylquinoline 2 Thiol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional (¹H NMR, ¹³C NMR) Analysis
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3,7,8-trimethylquinoline-2-thiol is expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the quinoline (B57606) ring system typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts are influenced by the substitution pattern. For instance, in related dimethylquinolines, aromatic protons resonate in this characteristic range. The three methyl groups at positions 3, 7, and 8 would likely appear as sharp singlet signals in the upfield region, typically between 2.3 and 2.8 ppm. The proton of the thiol group (-SH) is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but for alkyl thiols, it is often observed between 1.2 and 1.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The quinoline ring itself would present a number of signals in the aromatic region (approximately 120-160 ppm). The carbon atom attached to the sulfur (C2), existing in a thione tautomeric form, would likely be significantly downfield, potentially in the range of 170-185 ppm, as seen in related thioamides and quinoline-2-thiones. The carbons of the three methyl groups would be found in the upfield region of the spectrum, typically between 15 and 25 ppm. For example, the methyl carbons in 2,8-dimethylquinoline (B75129) appear at approximately 17.97 ppm and 25.69 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides the anticipated chemical shift ranges (in ppm) for the different nuclei in this compound based on data from analogous compounds.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | 7.0 - 8.5 | The exact positions depend on the electronic effects of the methyl and thiol substituents. |
| Methyl Protons | ¹H | 2.3 - 2.8 | Three distinct singlets are expected. |
| Thiol Proton | ¹H | 1.2 - 1.8 | Position can be variable and the peak may be broad. |
| Aromatic Carbons | ¹³C | 120 - 160 | Multiple peaks corresponding to the quinoline ring carbons. |
| C2 Carbon (Thione) | ¹³C | 170 - 185 | Expected to be the most downfield carbon of the heterocyclic ring. |
| Methyl Carbons | ¹³C | 15 - 25 | Three distinct peaks are anticipated. |
Two-Dimensional NMR Experiments for Structural Confirmation
While 1D NMR provides initial assignments, 2D NMR experiments are indispensable for confirming the precise substitution pattern of the quinoline ring. rsc.org Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
A COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for confirming the connectivity of the protons on the benzene (B151609) portion of the quinoline ring (H-5 and H-6).
An HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away. This would allow for the unambiguous assignment of the methyl groups to their respective positions (C3, C7, and C8) by observing correlations between the methyl protons and the carbons of the quinoline ring. For instance, the protons of the C3-methyl group would show a correlation to the C2 and C4 carbons, definitively placing it on the pyridine (B92270) part of the ring system. Similarly, correlations from the C7- and C8-methyl protons to the surrounding aromatic carbons would confirm their locations.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and RAIRS, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A key feature would be the stretching vibration of the C=S (thione) group, which is expected in the region of 1100-1250 cm⁻¹. The presence of a tautomeric thiol (-SH) form would give rise to a weak absorption band around 2550 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The spectrum would also show a series of sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the quinoline ring. Bending vibrations for C-H bonds would be observed in the fingerprint region (below 1500 cm⁻¹).
Table 2: Predicted FT-IR Absorption Bands for this compound This interactive table summarizes the expected FT-IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aliphatic C-H (Methyl) | Stretching | < 3000 | Medium |
| S-H (Thiol) | Stretching | ~2550 | Weak |
| C=C and C=N (Quinoline Ring) | Stretching | 1400 - 1600 | Medium to Strong |
| C=S (Thione) | Stretching | 1100 - 1250 | Medium |
Reflection Absorption Infrared Spectroscopy (RAIRS) for Surface-Adsorbed Thiols
RAIRS is a highly sensitive technique used to study thin films and self-assembled monolayers (SAMs) on metal surfaces. If this compound were to be adsorbed onto a gold surface, RAIRS would be an ideal method to probe the orientation and bonding of the molecule to the substrate. The technique is particularly sensitive to vibrational modes with a dipole moment component perpendicular to the surface. By analyzing the intensities of the various vibrational bands, information about the tilt angle of the quinoline ring with respect to the gold surface can be inferred. This technique has been successfully used to characterize the formation of SAMs from other aromatic thiols on gold.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore, and this compound is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. Typically, quinoline and its derivatives show multiple absorption bands. The introduction of methyl groups and the thiol/thione functionality will influence the position and intensity of these bands. Based on related quinoline derivatives, one would expect to see absorption maxima in the range of 250-400 nm. The specific λmax values would be useful for quantitative analysis and for studying interactions of the compound with other molecules or surfaces.
No Publicly Available Data for Advanced Spectroscopic Analysis of this compound
Extensive searches for peer-reviewed literature and database entries concerning the advanced spectroscopic and structural analysis of this compound have yielded no specific results. The application of Direct Analysis in Real Time-Mass Spectrometry (DART-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), X-ray Diffraction (XRD), X-ray Absorption Spectroscopy (XAS), and Electron Spin Echo Envelope Modulation (ESEEM) for the characterization of this particular compound does not appear to be documented in publicly accessible scientific records.
While these analytical techniques are powerful tools for the elucidation of molecular structures and electronic properties, their specific application to this compound has not been reported. Research in the field of quinoline chemistry is ongoing, and it is possible that such data exists in proprietary databases or will be published in future studies. However, at present, there is no available information to populate the requested detailed analysis.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method provides valuable information about the thermal stability, phase transitions, and purity of a compound like this compound.
In a typical DSC experiment, a small, precisely weighed sample of the compound would be sealed in a crucible, often made of aluminum or gold for inertness. An empty, sealed crucible serves as the reference. Both are placed in a furnace and heated at a constant rate. The instrument records the energy required to maintain both the sample and the reference at the same temperature.
A DSC thermogram plots heat flow against temperature. Endothermic events, such as melting or boiling, appear as peaks where the sample absorbs heat. Exothermic events, like decomposition or crystallization, are shown as valleys where the sample releases heat. From this thermogram, key thermal properties can be determined:
Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid state, observed as an endothermic peak.
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy required for melting.
Decomposition Temperature (Td): The temperature at which the compound begins to chemically break down, often indicated by a sharp exothermic or endothermic peak.
Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, this is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
While specific values for this compound are not documented in the searched literature, a hypothetical DSC analysis would provide a data table similar to the one below.
Table 1: Hypothetical Thermal Properties of a Quinoline-Thiol Derivative via DSC
| Thermal Property | Hypothetical Value | Description |
| Melting Point (Tm) | 180 - 190 °C | The temperature range over which the solid compound melts into a liquid. |
| Enthalpy of Fusion (ΔHfus) | 25 - 35 J/g | The amount of heat absorbed by the compound during melting. |
| Onset of Decomposition (Td) | > 250 °C | The temperature at which significant chemical degradation begins. |
Electrochemical Characterization Techniques
Electrochemical techniques are crucial for understanding the redox properties of molecules like this compound, especially their behavior at electrode surfaces. These methods can elucidate reaction mechanisms, electron transfer kinetics, and the characteristics of self-assembled monolayers.
Electrochemical Behavior Studies
The electrochemical behavior of a quinoline-thiol derivative can be investigated using techniques such as cyclic voltammetry (CV). CV involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, a voltammogram, can reveal the oxidation and reduction potentials of the compound.
For a thiol-containing molecule, these studies are often performed using a gold or platinum working electrode, as thiols can form strong bonds with these metals. The experiment would involve dissolving this compound in a suitable solvent with a supporting electrolyte to ensure conductivity. The potential is then swept between two set limits, and the current response is recorded.
Key information that can be extracted includes:
Anodic and Cathodic Peak Potentials (Epa, Epc): The potentials at which oxidation and reduction peaks occur.
Peak Currents (ipa, ipc): The magnitude of the current at the peak potentials, which is related to the concentration of the analyte and the rate of the electrochemical reaction.
Reversibility of Redox Processes: By analyzing the separation of peak potentials (ΔEp) and the ratio of peak currents, one can determine if the electron transfer process is reversible, quasi-reversible, or irreversible.
Electrochemical Impedance Spectroscopy (EIS) for Surface Monolayers
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of electrode-solution interfaces, including those modified with self-assembled monolayers (SAMs). researchgate.net Given the thiol group in this compound, it is expected to form SAMs on gold surfaces. EIS is ideal for characterizing the structure and barrier properties of these monolayers. researchgate.net
In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies. The resulting current response is measured, and the impedance (the opposition to the flow of alternating current) is calculated at each frequency. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
By fitting the impedance data to an equivalent electrical circuit model, various properties of the monolayer can be quantified:
Charge Transfer Resistance (Rct): This represents the resistance to the flow of electrons for a redox reaction occurring at the electrode surface. A well-packed, defect-free monolayer will exhibit a high Rct, indicating it effectively blocks the electrode surface. researchgate.net
Double-Layer Capacitance (Cdl): This relates to the ability of the interface to store charge. The formation of a monolayer alters the capacitance of the electrode-solution interface. The thickness and dielectric properties of the monolayer influence this value.
Solution Resistance (Rs): The resistance of the electrolyte solution.
The analysis of EIS data for a this compound monolayer on a gold electrode in the presence of a redox probe (e.g., [Fe(CN)6]3-/4-) would allow for the determination of the monolayer's integrity and its ability to act as a barrier to electron transfer. researchgate.net
Table 2: Hypothetical EIS Parameters for a this compound Monolayer on Gold
| Parameter | Bare Gold Electrode (Hypothetical) | Monolayer-Coated Electrode (Hypothetical) | Interpretation |
| Charge Transfer Resistance (Rct) | Low (~50 Ω·cm²) | High (>1 MΩ·cm²) | A significant increase in Rct indicates the formation of a compact, insulating monolayer that hinders the redox probe from reaching the electrode surface. |
| Double-Layer Capacitance (Cdl) | High (~20 µF/cm²) | Low (~2 µF/cm²) | A decrease in Cdl is consistent with the formation of a dielectric layer (the SAM) at the electrode surface, increasing the distance between the conductive plates of the capacitor. |
Chemical Reactivity and Mechanistic Studies of 3,7,8 Trimethylquinoline 2 Thiol
Fundamental Thiol Reactivity
The thiol group is known for its dynamic redox chemistry, primarily involving thiol-disulfide exchange and various oxidation pathways.
Thiol-disulfide exchange is a crucial and reversible reaction for thiols. mdpi.com The process involves the attack of a thiolate anion (RS⁻), the deprotonated form of a thiol, on a disulfide bond (R'-S-S-R'). nih.govmdpi.com This nucleophilic attack proceeds via an SN2-type mechanism on one of the sulfur atoms of the disulfide, forming a new disulfide bond and releasing a new thiolate anion. mdpi.comnih.gov
The equilibrium of this reaction is influenced by the redox potentials of the participating thiols and the stability of the resulting disulfide bonds. mdpi.com The rate of the exchange is critically dependent on the pKa of the thiol; a lower pKa facilitates the formation of the highly nucleophilic thiolate anion. mdpi.com This reaction is fundamental in biochemistry, where it governs the formation and rearrangement of disulfide bridges in proteins, thereby dictating their three-dimensional structure and function. mdpi.comnih.gov For 3,7,8-trimethylquinoline-2-thiol, this reactivity allows it to interact with biological disulfides like glutathione (B108866) or within proteins containing cysteine residues. nih.govnih.gov
Table 1: General Mechanism of Thiol-Disulfide Exchange
| Step | Description |
| 1. Deprotonation | A thiol (R-SH) is deprotonated by a base to form a more reactive thiolate anion (RS⁻). |
| 2. Nucleophilic Attack | The thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). |
| 3. Disulfide Formation | A new, mixed disulfide (R-S-S-R') is formed, and a new thiolate anion (R'S⁻) is released. |
The oxidation of thiols is a complex process that can proceed through different mechanistic pathways, leading to a variety of sulfur-containing species. These reactions can be broadly categorized into one-electron and two-electron oxidation processes. nih.govnih.gov
One-electron Oxidation and Thiyl Radicals: In the presence of one-electron oxidants or under conditions such as radiolysis, a thiol can lose a single electron to form a highly reactive thiyl radical (RS•). nih.govnih.gov These radicals can then undergo several reactions, most commonly recombination, where two thiyl radicals combine to form a stable disulfide bond (R-S-S-R). nih.gov
2 R-SH --(-2e⁻, -2H⁺)--> 2 RS• → R-S-S-R
Two-electron Oxidation and Sulfenic Acid: Two-electron oxidation of a thiol leads to the formation of a sulfenic acid (RSOH). nih.govnih.gov This intermediate is often unstable and can react further. nih.gov For instance, a sulfenic acid can react with another thiol molecule to yield a disulfide and water. nih.gov
R-SH --([O], -2e⁻)--> RSOH RSOH + R-SH → R-S-S-R + H₂O
Further oxidation of the sulfenic acid can occur, leading to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. While the initial oxidation steps are often reversible, the formation of sulfonic acid is generally considered irreversible. nih.gov The specific pathway and products depend on the nature of the oxidant and the reaction conditions.
Nucleophilic Reactivity of the Thiol Group
The sulfur atom in the thiol group of this compound is an excellent nucleophile, owing to the high polarizability and the relatively low electronegativity of sulfur compared to oxygen. pressbooks.pubyoutube.com This nucleophilicity allows it to participate in a range of addition and substitution reactions.
The Michael addition, or conjugate addition, is a characteristic reaction of thiols with α,β-unsaturated carbonyl compounds. semanticscholar.orgmasterorganicchemistry.com In this reaction, the thiol, typically as the more nucleophilic thiolate anion, attacks the electrophilic β-carbon of the unsaturated system. masterorganicchemistry.comresearchgate.net
This reaction is highly efficient for creating carbon-sulfur bonds and can often be performed under mild, solvent-free, or base-catalyzed conditions. semanticscholar.orgrsc.org The general mechanism involves the formation of an enolate intermediate, which is then protonated to yield the final adduct. masterorganicchemistry.com The reaction is driven by the formation of a stable C-S single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com A wide variety of Michael acceptors can be used, including unsaturated ketones, esters, and nitriles. masterorganicchemistry.com The reversible nature of this reaction has been exploited in dynamic covalent chemistry. uchicago.edu
Table 2: Michael Addition of a Thiol to an α,β-Unsaturated Ketone
| Reactant 1 | Reactant 2 | Catalyst (optional) | Product |
| This compound | Methyl vinyl ketone | Base (e.g., Et₃N) | 4-((3,7,8-trimethylquinolin-2-yl)thio)butan-2-one |
| Thiophenol | Cyclohex-2-en-1-one | None (neat) | 3-(phenylthio)cyclohexan-1-one |
Thiols and their conjugate bases, thiolates, are potent nucleophiles in SN2 (bimolecular nucleophilic substitution) reactions. pressbooks.pub In this type of reaction, the thiol nucleophile attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. youtube.comyoutube.com
R-SH + R'-X → R-S-R' + HX (where X is a leaving group)
The reaction rate is dependent on the concentration of both the thiol and the substrate. youtube.com SN2 reactions are stereospecific, proceeding with an inversion of configuration at the electrophilic carbon center. youtube.comlibretexts.org The efficiency of the reaction is sensitive to steric hindrance; thiols react best with unhindered substrates like methyl and primary alkyl halides. pressbooks.pubyoutube.com The nucleophilicity of the sulfur atom in this compound allows it to readily react with suitable electrophiles, such as alkyl halides, to form thioethers.
Thiols can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. masterorganicchemistry.com The sulfur atom attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com
This reaction is analogous to the formation of acetals and ketals from alcohols but often proceeds more readily due to the higher nucleophilicity of sulfur. youtube.com The initial addition product is a hemithioacetal or hemithioketal. In the presence of an acid catalyst and a second equivalent of the thiol, this intermediate can be converted to a stable thioacetal or thioketal, with the elimination of a water molecule. libretexts.org This reaction is reversible and is often used as a method for protecting carbonyl groups in organic synthesis. youtube.com
Ring Opening Reactions with Epoxies
The thiol group of this compound serves as an effective nucleophile for the ring-opening of epoxides, a reaction of significant utility in organic synthesis for the formation of β-hydroxy sulfides. arkat-usa.org This transformation is typically catalyzed by either base or acid, although it can also proceed in water without a catalyst. arkat-usa.org
Under basic conditions, the reaction proceeds via an SN2 mechanism. A base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks one of the carbon atoms of the epoxide ring. Consistent with the SN2 mechanism, the attack occurs at the less sterically hindered carbon of the epoxide, leading to a regioselective outcome. libretexts.orgyoutube.com
In an acidic medium, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. libretexts.org The nucleophile, in this case the neutral thiol, then attacks one of the ring carbons. Under acidic conditions, the nucleophile preferentially adds to the more substituted carbon of the epoxide, following a mechanism with SN1-like character. libretexts.org The reaction of thiols with epoxides can be influenced by various catalysts and reaction conditions, which can enhance the reaction rate and control the regioselectivity. magtech.com.cnrsc.org Water has been shown to facilitate the reaction, possibly by forming hydrogen bonds with the epoxide oxygen, thereby increasing its susceptibility to nucleophilic attack. arkat-usa.org
Reactivity of the Quinoline (B57606) Nitrogen and Aromatic Ring
The quinoline core of the molecule, with its nitrogen heteroatom and extended aromatic system, plays a crucial role in mediating non-covalent interactions that influence the compound's solid-state structure and intermolecular recognition properties.
Aromatic π-π Stacking Interactions
The planar, electron-rich aromatic system of the quinoline ring is predisposed to engage in π-π stacking interactions. These non-covalent interactions are a significant force in the association of aromatic molecules in both solution and the solid state. In the crystal lattice of compounds containing quinoline moieties, π-π stacking is a common feature, where the quinoline rings of adjacent molecules align in a parallel or offset fashion. psu.edu These interactions, alongside hydrogen bonds, dictate the molecular packing and can influence the material's physical properties. The interaction involves the favorable overlap of the π-orbitals of adjacent aromatic rings. nih.govfigshare.com
Reaction Kinetics and Influencing Factors
The rate and efficiency of reactions involving this compound are subject to several environmental and structural factors, including pH, solvent, and temperature.
pH Dependence of Thiol Reactivity
The reactivity of the thiol group is highly dependent on the pH of the reaction medium. This is due to the thiol-thiolate equilibrium. The thiol group (R-SH) is weakly acidic and can be deprotonated to form the thiolate anion (R-S⁻). The pKa of a thiol group determines the pH at which the concentrations of the protonated and deprotonated forms are equal. researchgate.net Thiolates are significantly more nucleophilic than their corresponding thiols. nih.gov
Consequently, at a pH above the pKa of the thiol, the concentration of the more reactive thiolate species increases, leading to an enhanced reaction rate for nucleophilic reactions. researchgate.netresearchgate.net For many cysteine residues in proteins, which are analogous to the thiol in the molecule of interest, pKa values can be perturbed by the local environment and can be around or below physiological pH, rendering them highly reactive. nih.gov The reactivity of this compound in nucleophilic reactions is therefore expected to increase with increasing pH, up to a certain point, as the equilibrium shifts towards the more potent thiolate nucleophile.
Influence of Solvent and Temperature on Reaction Rates
The choice of solvent can significantly impact the kinetics of reactions involving this compound. Polar aprotic solvents are often effective for nucleophilic substitution reactions as they can solvate the counter-ion without strongly solvating the nucleophile, thus preserving its reactivity. magtech.com.cn In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, which can decrease its reactivity. The rate of chemical reactions generally increases with temperature, as a higher temperature provides the reacting molecules with greater kinetic energy to overcome the activation energy barrier. researchgate.net The relationship between temperature and reaction rate is often described by the Arrhenius equation. The viscosity of the solvent, which is also temperature-dependent, can affect reaction rates by influencing the diffusion of reactants. nih.gov
Interactive Data Table: Factors Influencing Thiol Reactivity
| Factor | Influence on Thiol (R-SH) Reactivity | Mechanistic Rationale |
| Increasing pH | Increases nucleophilicity | Shifts equilibrium towards the more nucleophilic thiolate (R-S⁻) form. researchgate.netnih.gov |
| Solvent Polarity | Variable; depends on solvent type | Polar aprotic solvents can enhance nucleophilicity by solvating cations but not the nucleophile. Polar protic solvents can decrease nucleophilicity through hydrogen bonding. magtech.com.cn |
| Increasing Temperature | Increases reaction rate | Provides molecules with sufficient energy to overcome the activation barrier (Arrhenius Law). researchgate.net Decreases solvent viscosity, increasing diffusion. nih.gov |
Reversibility of Thiol Reactions
Thiol (-SH) groups are known for their ability to participate in a variety of reversible reactions, most notably the formation and cleavage of disulfide bonds (-S-S-). This thiol-disulfide interchange is a fundamental process in biochemistry, for example, in the folding and stability of proteins. The general reaction is as follows:
2 R-SH ⇌ R-S-S-R + 2 H⁺ + 2 e⁻
This equilibrium can be shifted towards the formation of the disulfide (oxidation) or the thiol (reduction) by changing the redox environment.
For quinoline-2-thiol (B7765226) derivatives, a key aspect of their reactivity is the existence of a tautomeric equilibrium between the thiol form and the quinoline-2(1H)-thione form. researchgate.net Quantum mechanical calculations have indicated that the thione tautomer is generally the more stable and therefore the predominant form. researchgate.net This equilibrium is crucial as the reactivity of the thione will differ from that of the thiol.
The reversibility of reactions involving the thiol group of this compound would largely depend on the nature of the reaction partner and the reaction conditions. For instance, the formation of a thioether by reaction with an alkyl halide is typically considered an irreversible process under normal conditions. Conversely, the formation of a disulfide bond, as mentioned, is inherently reversible.
Without specific experimental data for this compound, any discussion on the reversibility of its reactions remains speculative and based on the general behavior of thiols and related heterocyclic thiols. Further research is required to elucidate the specific reaction dynamics and equilibria for this compound.
Coordination Chemistry of Quinoline 2 Thiolates and Their Metal Complexes
Quinoline-2-thiolate as a Ligand
The quinoline-2-thiolate anion, derived from the deprotonation of the corresponding thiol, is a bidentate or monodentate ligand that coordinates to metal centers primarily through its soft sulfur donor atom. The nitrogen atom of the quinoline (B57606) ring can also participate in coordination, leading to the formation of chelate rings.
According to the Hard and Soft Acid-Base (HSAB) theory, Lewis acids and bases can be categorized as "hard" or "soft". libretexts.org Hard acids and bases are typically small, highly charged, and non-polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. libretexts.org
The thiolate group (-S⁻) in 3,7,8-trimethylquinoline-2-thiolate is considered a soft Lewis base. wikipedia.orgresearchgate.net The sulfur atom is relatively large and its electron cloud is easily polarized, making it a good electron-pair donor to soft Lewis acids. tamu.edu Soft Lewis acids are typically late transition metals with low positive charges, such as Cu(I), Ag(I), Au(I), Hg(II), and Cd(II). libretexts.org The preference for soft-soft interactions means that 3,7,8-trimethylquinoline-2-thiolate will form strong, predominantly covalent bonds with these types of metal ions. libretexts.org
Table 1: HSAB Classification of Selected Species
| Category | Examples |
| Hard Acids | H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺ |
| Soft Acids | Cu⁺, Ag⁺, Au⁺, Tl⁺, Hg₂²⁺, Pd²⁺, Pt²⁺, Hg²⁺ |
| Borderline Acids | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ |
| Hard Bases | H₂O, OH⁻, F⁻, Cl⁻, PO₄³⁻, SO₄²⁻, CO₃²⁻, O²⁻, ROH, R₂O |
| Soft Bases | H⁻, R⁻, I⁻, SCN⁻, RSH, RS⁻ (Thiolates) , R₂S |
| Borderline Bases | Br⁻, N₃⁻, NO₂⁻, SO₃²⁻, C₆H₅NH₂ |
In organometallic chemistry, electron counting is a crucial tool for predicting the stability and reactivity of complexes, with the 18-electron rule being a guiding principle for many stable compounds. libretexts.orgilpi.com The 3,7,8-trimethylquinoline-2-thiolate ligand's contribution to the total electron count of a metal complex can be determined using two common methods: the neutral ligand model and the ionic model. wikipedia.orgiitd.ac.in
Neutral Ligand Model: The ligand is considered as a neutral radical. The 3,7,8-trimethylquinoline-2-thiolyl radical donates one electron to the metal center. Therefore, it is counted as a one-electron donor (an X-type ligand). wikipedia.orguomustansiriyah.edu.iq
Ionic Model: The ligand is considered in its anionic form, which is 3,7,8-trimethylquinoline-2-thiolate. In this model, the thiolate anion donates two electrons to the metal center. iitd.ac.in
From an electronic structure perspective, the thiolate ligand is also recognized as a π-donor. wikipedia.org The sulfur atom possesses lone pairs of electrons in its p-orbitals that can overlap with empty d-orbitals on the metal center, donating electron density to the metal. This π-donation influences the electronic properties of the complex, such as the electron density at the metal center and the stability of different oxidation states.
Table 2: Electron Counting for a Thiolate Ligand
| Model | Ligand Form | Electron Contribution |
| Neutral Ligand Model | R-S• (radical) | 1 electron |
| Ionic Model | R-S⁻ (anion) | 2 electrons |
The π-donor characteristic of the thiolate ligand increases the electron density on the metal center. Consequently, metal complexes containing thiolate ligands, including those with 3,7,8-trimethylquinoline-2-thiolate, tend to be nucleophilic. wikipedia.org The electron-rich metal center can readily attack electrophilic substrates, making these complexes potential catalysts for a variety of organic transformations. The nucleophilicity can be further tuned by the substituents on the quinoline ring. The electron-donating methyl groups in 3,7,8-trimethylquinoline-2-thiolate would be expected to enhance the π-donation of the sulfur atom, thereby increasing the nucleophilicity of the corresponding metal complexes compared to unsubstituted quinoline-2-thiolate.
Synthesis of Transition Metal Complexes with Quinoline-2-thiolate Ligands
The synthesis of transition metal complexes with quinoline-2-thiolate ligands can be achieved through several synthetic methodologies. The choice of method often depends on the starting materials, the desired metal, and its oxidation state.
A common and straightforward method for the synthesis of metal thiolate complexes is through salt metathesis. wikipedia.org This method involves the reaction of an alkali metal salt of the thiolate with a transition metal halide. For the synthesis of a 3,7,8-trimethylquinoline-2-thiolate complex, the thiol would first be deprotonated with a strong base, such as sodium hydride (NaH) or an alkali metal hydroxide (B78521), to form the sodium or lithium 3,7,8-trimethylquinoline-2-thiolate salt. This salt is then reacted with a suitable transition metal halide, such as MClₓ, in an appropriate solvent. The driving force for the reaction is often the precipitation of the alkali metal halide (e.g., NaCl or LiCl).
General Reaction: n Na(3,7,8-Me₃-qS) + MClₙ → M(3,7,8-Me₃-qS)ₙ + n NaCl
Where: 3,7,8-Me₃-qS = 3,7,8-trimethylquinoline-2-thiolate; M = transition metal; n = oxidation state of the metal.
Transition metal complexes of 3,7,8-trimethylquinoline-2-thiolate can also be prepared by reacting a precursor metal complex with the free thiol, its corresponding thiolate salt, or the disulfide.
Reaction with Thiols: A metal complex, often in a low oxidation state, can react with 3,7,8-trimethylquinoline-2-thiol. In some cases, this can be an oxidative addition reaction where the S-H bond of the thiol is broken, leading to a hydride and a thiolate ligand coordinated to the metal. Alternatively, a basic ligand on the metal complex can deprotonate the incoming thiol. wikipedia.org For example, some metal carbonyls react with thiols with the liberation of hydrogen gas. wikipedia.org
Reaction with Thiolates: This is essentially the salt metathesis reaction described previously, where a pre-formed metal complex is treated with an alkali metal thiolate.
Reaction with Disulfides: Low-valent metal complexes can be oxidized by the corresponding disulfide, bis(3,7,8-trimethylquinoline-2-yl)disulfide. This reaction involves the cleavage of the S-S bond of the disulfide and the formation of two metal-thiolate bonds. wikipedia.org
Example Reaction (Oxidative Addition of Disulfide): LₙM + (3,7,8-Me₃-qS)₂ → LₙM(3,7,8-Me₃-qS)₂
Where: L = ancillary ligand; M = low-valent metal center.
Structural and Electronic Properties of Metal Complexes
The structural and electronic properties of metal complexes with quinoline-2-thiolate ligands are intricately linked to the coordination environment of the metal ion, the nature of the ligand itself, and the intermolecular forces at play in the solid state.
The coordination geometry of metal complexes is dictated by the coordination number of the central metal ion. libretexts.org For quinoline-2-thiolate complexes, a variety of geometries are observed.
Octahedral: This geometry is common for metal ions with a coordination number of six. For instance, some copper(II) and zinc(II) complexes with quinoline-based ligands adopt a distorted octahedral geometry. nih.gov
Tetrahedral: A coordination number of four often leads to a tetrahedral geometry, which is prevalent in zinc(II) complexes with quinoline N-oxide. iucr.orgnih.gov
Square Planar: This geometry is also associated with a coordination number of four and is often observed for d8 metal ions like Ni(II), Pd(II), and Pt(II). While not explicitly detailed for this compound, it is a possible geometry for its complexes with such metal ions.
Lower Coordination Numbers: Copper(I) is known to form complexes with lower coordination numbers of two or three, leading to linear or trigonal planar geometries, respectively. nih.gov
The stereochemistry of these complexes can be influenced by the chirality of the ligands or the arrangement of ligands around the metal center, leading to isomers such as cis and trans in square planar and octahedral complexes.
Below is a table summarizing common coordination geometries for related metal complexes.
| Metal Ion | Typical Coordination Number | Common Geometries |
| Copper(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |
| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral researchgate.netlibretexts.org |
| Zinc(II) | 4, 6 | Tetrahedral, Octahedral iucr.orgnih.govnih.gov |
The steric bulk of the ligands plays a crucial role in determining the structure and stability of the resulting metal complexes. acs.orgacs.org The three methyl groups in this compound introduce significant steric hindrance around the coordinating nitrogen and sulfur atoms.
This steric bulk can influence several aspects of complex formation:
Coordination Number: Bulky ligands can prevent the coordination of a larger number of ligands around the metal center, thus favoring lower coordination numbers. wikipedia.org
Coordination Geometry: The steric repulsion between bulky ligands can lead to distortions from ideal geometries. For example, a tetrahedral complex might be more distorted in the presence of bulky ligands.
Stability of the Complex: While moderate steric bulk can sometimes enhance stability by encapsulating the metal center, excessive steric hindrance can destabilize the complex.
Reactivity: The steric environment around the metal center can control its reactivity by limiting access of substrates to the metal's active site. acs.org
In the solid state, the crystal packing of metal complexes of quinoline-2-thiolates is often governed by weak intermolecular interactions such as hydrogen bonding and π-π stacking. iucr.orgnih.gov
Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. nih.govresearchgate.net In the deprotonated thiolate form within a complex, the sulfur atom can still participate as a hydrogen bond acceptor. These interactions play a significant role in organizing the molecules in the crystal lattice.
π-π Stacking: The aromatic quinoline rings are prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial in stabilizing the crystal structure and can influence the electronic properties of the material. rsc.org The centroid-to-centroid distance between stacked quinoline rings is a key parameter to characterize these interactions, with typical distances ranging from 3.3 to 3.8 Å. researchgate.net In zinc(II) halide complexes with quinoline N-oxide, π-π stacking is observed with separations between parallel mean planes of the quinoline moieties ranging from 3.402 Å to 3.483 Å. nih.gov
The following table provides examples of π-π stacking distances found in related quinoline-containing crystal structures.
| Compound Type | Metal Ion | π-π Stacking Distance (Å) |
| Zinc(II) quinoline N-oxide complex | Zinc(II) | 3.402 - 3.483 nih.gov |
| Zinc(II) phenanthroline complex | Zinc(II) | 3.465 - 3.784 nih.gov |
| Mercury(II) quinoline derivative complex | Mercury(II) | 3.563 researchgate.net |
Advanced Applications in Chemical Science and Materials Engineering
Chemical Sensing and Detection Platforms
The presence of both a nitrogen-containing heterocyclic system (quinoline) and a sulfur-containing functional group (thiol) in 3,7,8-trimethylquinoline-2-thiol makes it a versatile scaffold for the design of chemical sensors. Research into structurally similar quinoline-2-thiol (B7765226) derivatives has revealed their potential for detecting a variety of analytes through fluorescence and colorimetric changes.
Development of Fluorescent and Colorimetric Chemosensors for Specific Analytes
While direct studies on this compound are limited, research on analogous alkylated quinoline-2-thiol derivatives provides significant insights into its potential as a chemosensor. researchgate.netsemanticscholar.org These derivatives have been shown to function as fluorescent sensors for metal ions and pH. researchgate.netsemanticscholar.org Typically, alkylated quinoline-2-thiols are fluorescent, and this fluorescence is quenched in the presence of certain heavy metals. semanticscholar.org For instance, a diminished fluorescence of quinoline-2-thiol derivatives has been observed in the presence of ions such as Cr³⁺, Cu²⁺, Fe²⁺, and Fe³⁺. semanticscholar.org This quenching effect is often immediate and reversible, suggesting a chelation-based mechanism. semanticscholar.org
In contrast to fluorescence quenching by metal ions, an increase in fluorescence has been observed when quinoline-2-thiol/thione systems are exposed to nitroxyl (B88944) (HNO), a molecule of significant interest in cardiovascular therapeutics. researchgate.netsemanticscholar.org This "turn-on" fluorescence response provides a basis for developing selective sensors for such reactive nitrogen species. researchgate.net Furthermore, quinoline-2-thione-based probes have been developed for the detection of sulfur mustard (a chemical warfare agent) and its analogues, where the reaction with the analyte leads to the formation of highly fluorescent quinoline-2-thiethers, resulting in a turn-on fluorescence signal. nih.gov
The pH also influences the fluorescent properties of these molecules. Alkylated quinoline-2-thiol derivatives have shown a decrease in fluorescence in acidic conditions (between pH 3 and 4), which is attributed to the protonation of the quinoline (B57606) nitrogen. researchgate.net This property allows them to be used as pH probes. researchgate.netsemanticscholar.org
| Analyte | Observed Response in Quinoline-2-Thiol Derivatives | Potential Application for this compound | Reference |
| Heavy Metal Ions (e.g., Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺) | Fluorescence quenching | Sensor for heavy metal detection | semanticscholar.org |
| Nitroxyl (HNO) | Fluorescence enhancement ("turn-on") | Selective sensor for reactive nitrogen species | researchgate.netsemanticscholar.org |
| pH | Fluorescence decrease in acidic conditions | Fluorescent pH probe | researchgate.net |
| Sulfur Mustard and analogues | Fluorescence enhancement ("turn-on") | Sensor for chemical warfare agents | nih.gov |
Supramolecular Chiroptical Sensing Methodologies
The field of supramolecular chemistry offers advanced strategies for sensor design. Quinoline derivatives have been successfully used to create supramolecular self-assembling systems, such as organogels, that can act as sensors. mdpi.comnih.gov For example, a quinoline-based gelator was designed to selectively detect Zn²⁺ in both solution and gel states through a ratiometric fluorescence response. mdpi.comnih.gov The interaction with the metal ion alters the molecular structure and coordination environment, leading to a visible change in fluorescence from blue to yellow. mdpi.com
Another study demonstrated the formation of a metallo-supramolecular polymer assembly using a bis-quinoline acyl hydrazone derivative and Zn²⁺. mdpi.com This assembly exhibits strong fluorescence in the solid state, a desirable characteristic for the development of sensory materials. mdpi.com Given that this compound possesses a quinoline moiety capable of metal coordination, it could potentially be incorporated into such supramolecular structures for chiroptical sensing applications, where changes in chirality upon analyte binding could be detected.
Sensing Mechanisms (e.g., Michael Addition, Cyclization, Metal Complex Displacement)
The sensing mechanisms for quinoline-thiol based sensors are diverse and depend on the analyte. For heavy metal detection, the primary mechanism is chelation, where the metal ion coordinates with the quinoline nitrogen and the thiol sulfur. This complex formation often leads to fluorescence quenching through processes like photoinduced electron transfer (PET). researchgate.netsemanticscholar.org The quenching has been shown to be reversible by the addition of a stronger chelating agent, which displaces the metal from the quinoline-thiol complex. semanticscholar.org
For the detection of reactive species like sulfur mustard, the mechanism involves a chemical reaction. The quinoline-2-thiol, typically deprotonated to the more nucleophilic thiolate, attacks the electrophilic analyte. nih.gov This results in the formation of a new, highly fluorescent quinoline-2-thiether, leading to a "turn-on" signal. nih.gov
In the case of some supramolecular sensors, the binding of a metal ion can induce a conformational change in the molecule (e.g., a trans- to cis- transition), which, along with coordination, alters the fluorescence properties. mdpi.comnih.gov
Materials Science and Polymer Chemistry
The dual functionality of this compound also makes it a candidate for applications in materials science, particularly in the synthesis and modification of polymers.
Thiol-based Click Chemistry in Polymer Synthesis
Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," characterized by high efficiency, high yields, and a lack of byproducts. wikipedia.orgthieme-connect.de These reactions typically involve the radical-mediated addition of a thiol to an alkene or alkyne, respectively, to form a stable thioether linkage. wikipedia.orgthieme-connect.de This methodology is widely used in polymer synthesis, biofunctionalization, and surface modification. nih.gov
The thiol group of this compound can potentially participate in such click reactions. This would allow for the incorporation of the quinoline moiety into polymer chains or onto surfaces. The use of heterocyclic thiols in click chemistry is an area of active research. google.com By reacting with polymers containing alkene or alkyne functional groups, this compound could be used to synthesize new polymers with tailored properties, such as altered refractive index, thermal stability, or metal-binding capabilities, conferred by the quinoline ring.
| Click Reaction | Reactants | Product | Potential Role of this compound | Reference |
| Thiol-ene | Thiol + Alkene | Thioether | Thiol source for addition to alkene-functionalized polymers | wikipedia.orgthieme-connect.denih.gov |
| Thiol-yne | Thiol + Alkyne | Vinyl sulfide | Thiol source for addition to alkyne-functionalized polymers | thieme-connect.de |
Incorporation into Thermosetting Polymers and Resins (e.g., Epoxy Resins)
Thermosetting polymers, such as epoxy resins, are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties and chemical resistance. youtube.com The curing of epoxy resins involves the reaction of the epoxy groups with a hardener, which can be an amine, anhydride (B1165640), or other reactive species. youtube.com Thiols can also be used as curing agents or as modifiers in epoxy formulations.
The quinoline moiety itself has been incorporated into thermosetting polymers to act as a cross-linking site. researchgate.net While there is no direct research on using this compound in epoxy resins, it is conceivable that it could be incorporated in several ways. The thiol group could react with the epoxy rings, opening them and integrating the molecule into the polymer network. This would introduce the rigid, heterocyclic quinoline structure into the thermoset, potentially enhancing its thermal stability and other properties. The synthesis of polymers from quinoline derivatives is an established field, with applications including the development of polymeric drugs. nih.gov
Functionalization of Rubber Composites and Elastomers
The incorporation of specific organic molecules into rubber composites is a key strategy for enhancing their physical properties, durability, and performance. Based on the known functions of structurally similar compounds, this compound could serve a dual purpose in the functionalization of elastomers.
Research Findings:
Derivatives of trimethyl-quinoline, such as 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) polymers, are well-established as potent antioxidants in the rubber industry researchgate.net. These compounds function by neutralizing radical species that initiate the degradation of polymer chains, thereby protecting the rubber from oxidative aging, heat, and fatigue. The trimethyl-substituted quinoline core of this compound suggests it could exhibit similar antioxidant capabilities, contributing to the long-term stability of elastomeric materials.
Furthermore, the thiol (-SH) group is fundamental to the chemistry of rubber vulcanization. Sulfur, in various forms, creates cross-links between polymer chains, a process that converts tacky, raw rubber into a strong, elastic material. A thiol-functionalized molecule like this compound could potentially participate in this cross-linking network. It could act as a vulcanizing agent or as an accelerator, modifying the kinetics of the vulcanization process and influencing the final cross-link density and structure of the composite. The covalent integration of the molecule into the polymer matrix via the thiol group would ensure its permanent retention, preventing leaching and providing sustained antioxidant protection.
Potential Roles of this compound in Elastomers:
| Feature | Potential Function | Benefit in Rubber Composites |
| Trimethyl-quinoline Core | Antioxidant / Anti-degradant | Enhanced resistance to heat, oxygen, and ozone; improved service life. |
| Thiol (-SH) Group | Vulcanizing Agent / Accelerator | Participation in sulfur cross-linking; control over cure characteristics. |
| Combined Structure | Covalently-Bound Antioxidant | Permanent protection against degradation; reduced leaching of additives. |
Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces
The spontaneous organization of molecules into ordered, two-dimensional structures on a substrate, known as self-assembled monolayers (SAMs), is a cornerstone of nanotechnology and surface engineering. Thiol-containing molecules exhibit a strong affinity for noble metal surfaces, particularly gold, leading to the formation of stable and well-defined monolayers. rsc.orgsigmaaldrich.comnorthwestern.edu
Formation Process:
The formation of a SAM using this compound on a gold surface would be driven by the strong, semi-covalent bond between the sulfur atom of the thiol group and the gold substrate. sigmaaldrich.comuh.edu When a gold substrate is immersed in a dilute solution of the thiol, the molecules chemisorb onto the surface. uh.edu This initial adsorption is followed by a slower organization process, where van der Waals interactions between the adjacent quinoline rings drive the molecules into a densely packed, ordered arrangement. uh.edu The final orientation of the molecules would be determined by a balance between the sulfur-gold bond, intermolecular forces, and steric hindrance from the bulky trimethyl-quinoline headgroups.
Characterization:
The structure and properties of such SAMs can be meticulously investigated using a suite of surface-sensitive analytical techniques. For instance, research on a thiol-functionalized 8-hydroxyquinoline (B1678124) used for detecting aluminum ions demonstrated the utility of electrochemical methods. nih.gov Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to probe the barrier properties of the monolayer and its stability across different potentials and pH values. nih.govresearchgate.net Scanning tunneling microscopy (STM) provides real-space images of the monolayer at the molecular level, revealing the packing arrangement and identifying any defects. researchgate.net
Table of SAM Characterization Techniques:
| Technique | Information Obtained |
| Electrochemical Impedance Spectroscopy (EIS) | Monolayer coverage, packing defects, resistance to charge transfer, dielectric properties. nih.govresearchgate.net |
| Cyclic Voltammetry (CV) | Electrochemical stability, surface coverage, blocking of redox probes, surface pKa. nih.gov |
| Scanning Tunneling Microscopy (STM) | Molecular packing, surface ordering, domain structure, defect visualization. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of sulfur and nitrogen, confirmation of covalent attachment. nih.gov |
| Contact Angle Goniometry | Surface wettability, surface energy, homogeneity of the terminal groups. nih.gov |
| Ellipsometry | Average monolayer thickness. nih.gov |
The quinoline moiety, being a distinct chemical group, would define the interfacial properties of the SAM, influencing its wettability, chemical reactivity, and potential for molecular recognition. nih.gov
Photocatalytic Systems
Photocatalysis utilizes light to drive chemical reactions, and the design of efficient photocatalysts is a major goal in green chemistry. Quinoline and its derivatives have emerged as versatile components in the construction of novel photocatalytic systems. acs.orgnih.gov
Design and Synthesis of Quinoline Thiol-Based Photocatalysts
The design of a photocatalyst based on this compound could follow several established strategies. The quinoline core can act as a photosensitizer, absorbing light and initiating photochemical processes.
Design Strategies:
Organophotocatalysis: The molecule itself can act as a metal-free organophotocatalyst. Upon protonation, quinolinium salts can achieve highly oxidizing excited states under visible-light irradiation, making them capable of driving various chemical transformations. acs.orgacs.org
Heterogeneous Catalysts: The quinoline thiol can be grafted onto the surface of a stable inorganic support, such as titanium dioxide (TiO₂) or a polyoxometalate (POM). acs.orgnih.gov In this design, the quinoline unit functions as an antenna that absorbs light, followed by electron transfer to the support material, which then participates in the redox reactions. The thiol group provides a convenient anchor for covalent attachment to the support surface.
Synthesis Routes:
The synthesis of such photocatalysts could involve multi-step procedures. One approach involves the synthesis of the substituted quinoline ring first, followed by its functionalization. nih.gov For instance, quinoline N-oxides can be used as precursors for introducing various functional groups. nih.gov Alternatively, a pre-functionalized building block could be used in a cyclization reaction to form the quinoline ring system. The synthesis of quinolinium-grafted POMs, for example, has been achieved by reacting a chloroacetamidated POM with a quinoline-N atom to form the desired covalent structure. acs.org
Mechanisms of Photocatalytic Activity and Charge Carrier Dynamics
The photocatalytic mechanism of a system involving this compound would be dictated by its electronic structure and the nature of the reaction environment. The process generally begins with the absorption of a photon, promoting the photocatalyst to an excited state.
Key Mechanistic Steps:
Excitation: The quinoline moiety absorbs a photon (hν), transitioning to an excited state (PC*).
PC + hν → PC*
Charge Separation/Transfer: In its excited state, the photocatalyst can act as either an electron donor or acceptor. This leads to the generation of radical ions. Studies on the photocatalytic degradation of quinoline on TiO₂ show that upon excitation, an electron is promoted from the valence band to the conduction band of the TiO₂, leaving a hole behind. nih.govresearchgate.net
Radical Formation: These charge carriers react with surrounding molecules (like water or oxygen) to form highly reactive species.
Hole (h⁺): Can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH).
Electron (e⁻): Can reduce molecular oxygen to form superoxide (B77818) radicals (O₂•⁻). nih.govresearchgate.net
Substrate Degradation/Transformation: These highly reactive radicals attack the target organic molecules. In the case of quinoline itself, studies have shown that superoxide radicals tend to attack the pyridine (B92270) ring, while hydroxyl radicals attack the benzene (B151609) ring, leading to the opening of the rings and eventual mineralization. nih.govresearchgate.net
Table of Mechanistic Processes in Quinoline Photocatalysis:
| Process | Description | Key Species Involved |
| Photoexcitation | Absorption of light energy to create an excited state. | Photocatalyst (PC), Photon (hν) |
| Charge Carrier Generation | Formation of an electron-hole pair. | e⁻ (electron), h⁺ (hole) |
| Radical Species Formation | Reaction of charge carriers with water/oxygen. | •OH (hydroxyl radical), O₂•⁻ (superoxide radical) |
| Redox Reactions | The photocatalyst or radical species oxidizes or reduces a substrate molecule. | Substrate, Radical Intermediates |
The trimethyl and thiol substituents on the quinoline ring would influence the electronic properties, modifying the absorption spectrum and the redox potentials of the excited state, thereby tuning the photocatalytic activity and selectivity of the system.
Analytical Chemistry Applications
The ability of specific molecules to selectively bind to metal ions is crucial for applications in analytical chemistry, particularly for the detection and removal of toxic heavy metals from environmental samples.
Solid-Phase Extraction and Preconcentration of Metal Ions
Solid-phase extraction (SPE) is a technique used to isolate and concentrate analytes from a complex matrix, enhancing detection sensitivity and accuracy. researchgate.net Materials functionalized with chelating agents are highly effective for this purpose. The structure of this compound, containing both a nitrogen atom in the quinoline ring and a soft sulfur atom in the thiol group, makes it an excellent candidate ligand for binding to heavy metal ions.
Research Findings:
A compelling analogue is quinoline-8-thiol, which has been successfully functionalized onto a naphthalene (B1677914) solid support for the rapid and economical preconcentration of mercury(II) from solutions. researchgate.net In this system, the mercury ions are chelated by the quinoline-8-thiol, forming a stable complex that is retained on the solid phase. The study demonstrated that the complex was quantitatively retained in a specific pH range (5.0-7.0). researchgate.net After extraction, the solid material could be dissolved in a small volume of an organic solvent, and the concentrated mercury could be quantified spectrophotometrically. researchgate.net This method effectively increased the concentration of the analyte, allowing for its determination at ultratrace levels (μg/mL). researchgate.net Similarly, other thiol-containing materials are widely used for the sequestration of heavy metals due to the high affinity of sulfur for ions like mercury, lead, and cadmium. nih.govnih.gov
Based on these findings, a solid support functionalized with this compound would be expected to perform similarly as a selective sorbent for the solid-phase extraction of soft heavy metal ions.
Table of Parameters for Metal Ion Preconcentration using Quinoline-8-thiol:
| Parameter | Finding |
| Analyte | Mercury(II) |
| Solid Support | Naphthalene |
| Functional Ligand | Quinoline-8-thiol |
| Optimal pH Range | 5.0 - 7.0 |
| Detection Method | Spectrophotometry |
| Linear Concentration Range | 0.002 - 0.2 µg/mL |
Data sourced from a study on quinoline-8-thiol functionalized naphthalene for mercury preconcentration. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, stability, and reactivity. For a molecule like 3,7,8-trimethylquinoline-2-thiol, these calculations can elucidate its fundamental chemical nature.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. mdpi.com DFT is used to study a wide range of molecular properties, including geometric structures, reaction energies, and electronic characteristics.
A key application for this compound would be the study of its tautomerism. The molecule can exist in a thiol form (with a C=N bond in the ring and an S-H group) and a thione form (with an N-H bond and a C=S group). DFT calculations can determine the relative stability of these tautomers. For instance, a study on 2-thioxanthine (B146167) using the B3LYP functional with the 6-311+G(d,p) basis set successfully determined the relative stabilities of its various tautomers in both gas and aqueous phases. sciencepublishinggroup.comresearchgate.net This work established the most stable forms and provided data to help understand the molecule's biological activities. sciencepublishinggroup.com A similar approach for this compound would provide crucial insights into its predominant form under different conditions.
DFT is also instrumental in understanding reaction mechanisms. Studies on the addition of cysteine thiol to dopaquinone (B1195961) have used DFT to investigate the binding mechanism and potential energy surfaces, revealing preferences for certain reaction pathways. mdpi.com For this compound, DFT could model reactions such as its oxidation or its interaction with biological targets. Furthermore, range-separated DFT functionals have been shown to be necessary for accurately modeling certain reactions like thio-Michael additions, correcting failures of other functionals and providing results in close agreement with higher-level methods. acs.org
Table 1: Illustrative DFT Application on Tautomer Stability of 2-Thioxanthine sciencepublishinggroup.comresearchgate.net
| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Aqueous Phase |
| 2TX(1,3,7) | 0.00 | 0.00 |
| 2TX(1,3,9) | 7.93 | 4.31 |
| 2TX(1,9,10) | 9.54 | 8.24 |
| 2TX(1,7,10) | 10.51 | 8.51 |
| This table illustrates the type of data generated from DFT calculations to assess the relative stability of different molecular forms. The lowest energy tautomer is used as the reference (0.00 kcal/mol). |
Ab Initio Methods
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only physical constants without empirical parameters. wikipedia.org These methods include the Hartree-Fock (HF) method, which provides a foundational approximation, and more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC). acs.orgwikipedia.org
While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate benchmark data. For sulfur-containing compounds, which can be challenging for some computational methods, high-level ab initio calculations are crucial for accurate predictions of properties like enthalpies of formation. nih.gov For example, the accuracy of DFT-calculated reaction energies for thiol additions is often validated against CCSD(T) results, which are considered a "gold standard" in quantum chemistry. acs.org In the study of the cysteine thiyl radical, correlated ab initio calculations were essential for understanding its electronic structure and EPR parameters, which DFT alone could not fully capture. nih.gov For this compound, these methods could be used to verify DFT results for key properties or to investigate phenomena where electron correlation is particularly important.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations model the movements of atoms and molecules based on a force field, allowing for the study of conformational changes, intermolecular interactions, and the stability of molecular complexes. nih.govmdpi.com
For this compound, MD simulations could be used to explore its interactions with biological macromolecules, such as enzymes or receptors. Numerous studies have employed MD simulations to investigate how quinoline (B57606) derivatives bind to and interact with proteins. nih.govtandfonline.comacs.org These simulations can reveal the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies. nih.govtandfonline.com For instance, MD simulations were used to confirm the stability of quinoline derivatives complexed with the SARS-CoV-2 main protease. nih.govtandfonline.com
MD simulations can also be used to study the bulk properties of the compound. Simulations of liquid quinoline have been performed to understand its translational diffusion and rotational dynamics as a function of temperature. acs.org Such studies on this compound could predict its physical properties and behavior in solution.
Table 2: Insights from Molecular Dynamics (MD) Simulations on Quinoline Derivatives
| Study Focus | System | Key Insights Gained | Reference |
| Ligand-Protein Stability | Quinoline derivatives with SARS-CoV-2 Protease | Stability of the complex, identification of key hydrogen bonds and π-interactions with conserved amino acids. | nih.gov |
| Conformational Analysis | Halogenated Quinoline Derivatives with MAO-A/B | Stronger structural stability of complexes compared to reference drugs, indicated by lower RMSD and RoG values. | acs.org |
| Physical Properties | Liquid Quinoline | Translational diffusion coefficient behavior with temperature changes. | acs.org |
| Ligand-Kinase Interactions | Quinoline-3-carboxamide with DDR Kinases | Protein-ligand stability and structural flexibility of docked complexes over a 100 ns simulation. | mdpi.com |
Prediction and Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.govacs.org This involves identifying transition states, intermediates, and calculating the activation energies that govern reaction rates.
Thiols are known to undergo a variety of reactions, including acid-base reactions, nucleophilic substitutions (S_N2), and oxidation to form disulfides. masterorganicchemistry.comchemistrysteps.comyoutube.com Computational methods can model these transformations for this compound. The deprotonation of the thiol to form the more nucleophilic thiolate is a critical first step in many reactions, and its energetics can be readily calculated. youtube.com Subsequent reactions, such as the S_N2 attack on an alkyl halide, can be modeled to predict reaction barriers and products. masterorganicchemistry.com
Computational studies have provided deep insights into more complex reactions as well. The mechanism of copper-catalyzed hydrothiolation of alkynes was investigated using DFT, which helped to understand the stereoselectivity of the reaction. rsc.org Similarly, the reaction mechanisms of thiols with oxidatively activated arylamines have been explored, revealing complex pathways that can lead to either detoxification or bioactivation. nih.gov For this compound, these methods could predict its reactivity towards various electrophiles and oxidants, providing a molecular-level understanding of its chemical behavior.
Investigation of Electronic Structures and Molecular Orbitals
The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. openaccessjournals.com Heterocyclic compounds like quinoline have distinct electronic properties due to the presence of heteroatoms and delocalized π-electron systems. britannica.comwikipedia.org
Quantum chemical calculations can provide a detailed picture of the electronic landscape of this compound. Key properties that can be investigated include the distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting reactivity; the HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. nih.gov
For example, studies on pyridine (B92270) N-heterocyclic carbene iron complexes combined spectroscopic methods with DFT calculations to determine their electronic structures. acs.org Theoretical investigations of thiophene-based molecules have used DFT to analyze FMOs and the density of states (DOS) to understand electron transport properties. nih.gov For this compound, such analyses would reveal how the trimethyl-substituted quinoline ring influences the electronic properties of the thiol group and vice-versa, providing a basis for understanding its chemical and physical behavior.
Table 3: Illustrative Electronic Properties Calculable for Aromatic Thiols
| Property | Computational Method | Significance |
| HOMO/LUMO Energies | DFT (e.g., B3LYP, wB97XD) | Determine the electronic band gap, related to chemical reactivity and electronic transitions. nih.gov |
| Atomic Charges | DFT (e.g., Mulliken, NBO analysis) | Indicate the distribution of electrons and identify potential sites for electrostatic interactions. mdpi.com |
| Density of States (DOS) | DFT | Shows the contribution of different molecular fragments to the frontier orbitals. nih.gov |
| g-values / Hyperfine Coupling Constants | DFT, Ab Initio (CI) | Predict and interpret EPR spectra for radical species. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
